Fructosylvaline is a compound formed by the non-enzymatic glycation of the N-terminal valine residue of proteins, particularly hemoglobin, with glucose. [, , ] This process is a part of the Maillard reaction, a complex series of reactions between reducing sugars and amino acids. [] In vivo, Fructosylvaline formation is a marker for long-term blood glucose levels and is used to monitor glycemic control in diabetic patients. [, ] In food science, Fructosylvaline and related compounds are indicators of food processing and storage conditions. []
Fructosylvaline undergoes acid hydrolysis to yield N-(2-furoylmethyl)valine (FM-Val), a key marker used for quantifying Fructosylvaline levels in biological samples. [, ] This reaction is crucial for analytical methods that quantify Fructosylvaline. Furthermore, Fructosylvaline can be nitrosated under specific conditions, forming nitroso derivatives. [] This reaction has implications for understanding the formation of potentially carcinogenic N-nitroso compounds in food.
While not a drug, Fructosylvaline's formation mechanism is important. It forms through a non-enzymatic reaction between glucose and the N-terminal valine of hemoglobin. This process, a part of the Maillard reaction, involves a series of rearrangements and reactions leading to a stable ketoamine linkage. [, ] The rate of formation is dependent on the concentration of glucose and the lifespan of the protein. []
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